molecular formula C11H13N3O4S B2865471 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-24-3

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2865471
CAS No.: 898412-24-3
M. Wt: 283.3
InChI Key: SKZCNNMZVRYVOW-UHFFFAOYSA-N
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Description

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dry acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific functional groups and the resulting chemical properties.

Biological Activity

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898412-24-3) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H13N3O4SC_{11}H_{13}N_{3}O_{4}S. The structure features a thiazolo-pyrimidine core, which is known for its biological activity. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. In vitro assays have shown that compounds similar to 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity against Cancer Cell Lines: A derivative demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells, with a potency greater than the reference drug Sorafenib .
  • Selectivity: The compound displayed low toxicity towards normal liver cells (Chang liver), indicating a favorable therapeutic index .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have also been reported to possess antibacterial properties. The compound's structure allows it to inhibit bacterial growth effectively.

Research Insights:

  • Broad-Spectrum Activity: Compounds in this class have shown effectiveness against resistant strains of bacteria. For instance, derivatives exhibited antibacterial activity comparable to established antibiotics like Ciprofloxacin .

Antidiabetic and Antifungal Properties

In addition to its antitumor and antibacterial activities, thiazolo[3,2-a]pyrimidines are being investigated for their potential antidiabetic and antifungal effects.

Study Results:

  • Antidiabetic Effects: Some derivatives have shown promise in inhibiting enzymes related to glucose metabolism.
  • Antifungal Activity: Preliminary tests suggest efficacy against common fungal pathogens.

The biological activity of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and bacterial survival.
  • Receptor Modulation: It has been identified as a positive allosteric modulator for certain receptors, enhancing their activity in therapeutic contexts .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorM-HeLa (cervical cancer)High cytotoxicity
AntibacterialVarious bacterial strainsBroad-spectrum antibacterial activity
AntidiabeticEnzymes related to glucoseInhibition observed
AntifungalCommon fungal pathogensEfficacy noted

Case Study 1: Cytotoxicity Assessment

A study involving the evaluation of thiazolo[3,2-a]pyrimidine derivatives revealed that compounds with specific substitutions at the C5 position exhibited enhanced cytotoxicity against M-HeLa cells compared to others in the series. This highlights the importance of structural modifications in optimizing biological activity .

Case Study 2: Antibacterial Efficacy

Another study tested various thiazolo-pyrimidine derivatives against resistant bacterial strains. The findings indicated that certain modifications significantly improved antibacterial potency, suggesting a pathway for developing new antibiotics .

Properties

IUPAC Name

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-6(5-18-2)12-8(15)7-9(16)13-11-14(10(7)17)3-4-19-11/h3-4,6,16H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZCNNMZVRYVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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